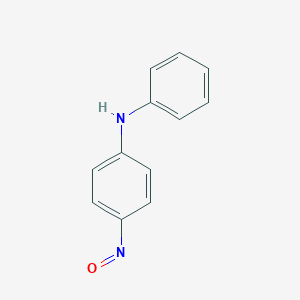

4-Nitrosodiphenylamine

Description

Properties

IUPAC Name |

4-nitroso-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJHFHYPXWSVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | P-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021031 | |

| Record name | 4-Nitrosodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index] | |

| Record name | P-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrosodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE | |

| Record name | P-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROSODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000185 [mmHg] | |

| Record name | p-Nitrosodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals | |

CAS No. |

156-10-5 | |

| Record name | P-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrosodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrosodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-nitroso-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7052989CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROSODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

291 °F (Decomposes) (NTP, 1992), 144-145 °C | |

| Record name | P-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROSODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrosodiphenylamine

CAS Number: 156-10-5

This technical guide provides a comprehensive overview of 4-Nitrosodiphenylamine, a significant chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical and physical properties, synthesis methodologies, common applications, safety and toxicological data, and analytical procedures.

Core Chemical and Physical Properties

This compound, also known as p-Nitrosodiphenylamine, is an organic compound with the molecular formula C₁₂H₁₀N₂O.[1] It typically appears as green plates with a bluish luster or as a black powder.[2] This compound has limited solubility in water but is soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 156-10-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₀N₂O | [1][3][4] |

| Molecular Weight | 198.23 g/mol | [2][4] |

| Appearance | Green plates with bluish luster or black powder | [2][5] |

| Melting Point | 144 °C (with decomposition) | [5] |

| Solubility | Insoluble in water; Sparingly soluble in DMSO (1-10 mg/ml) | [1][3] |

| IUPAC Name | 4-nitroso-N-phenylaniline | [2] |

| InChI Key | OIJHFHYPXWSVPF-UHFFFAOYSA-N | [1][2] |

| SMILES | O=NC1=CC=C(NC2=CC=CC=C2)C=C1 | [3] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the rearrangement of N-Nitrosodiphenylamine (Fischer-Hepp rearrangement) and the condensation of aniline with nitrobenzene.

Fischer-Hepp Rearrangement Method

This classic method involves the nitrosation of diphenylamine to form N-Nitrosodiphenylamine, which is then rearranged in the presence of an acid catalyst to yield the final product.

Experimental Protocol Outline:

-

Nitrosation: Diphenylamine is dissolved in a suitable solvent (e.g., benzene). An aqueous solution of sodium nitrite is added dropwise while maintaining a cool temperature (e.g., 15-17 °C) and stirring vigorously. Dilute sulfuric acid is added to facilitate the reaction, forming N-Nitrosodiphenylamine.

-

Rearrangement: The N-Nitrosodiphenylamine intermediate is then treated with an alcoholic solution of hydrogen chloride (e.g., methanolic HCl). The reaction temperature is controlled (e.g., 0-65 °C) to allow the nitroso group to migrate from the nitrogen atom to the para position of the phenyl ring, forming this compound hydrochloride.[4]

-

Neutralization and Isolation: The acidic solution containing the hydrochloride salt is neutralized with an alkali solution (e.g., sodium hydroxide). This converts the salt into the free base, this compound, which can then be isolated. The product is often soluble in excess alkali due to the formation of its oxime tautomer.[4]

Caption: Workflow for the synthesis of this compound via Fischer-Hepp rearrangement.

Aniline and Nitrobenzene Condensation Method

This method involves the direct condensation of aniline and nitrobenzene in the presence of a catalyst. Variations of this method aim to improve yield and reduce byproducts.

Experimental Protocol Outline:

-

Ammonolysis/Acylation (Optional Pre-step): In some patented methods, aniline is first reacted with an anhydride (e.g., phthalic anhydride) in an organic solvent like cyclohexane at elevated temperatures (100-200 °C).[6] This step protects the amino group and increases steric hindrance to prevent unwanted side reactions.[6]

-

Condensation: The aniline (or its acylated derivative) is reacted with nitrobenzene in the presence of a strong base catalyst (e.g., tetramethylammonium hydroxide and sodium hydroxide).[3] The reaction is typically carried out in a microchannel reactor at temperatures ranging from 50-100 °C for a specified duration (e.g., 1-3 hours).[3]

-

Work-up and Isolation: After the reaction is complete, the mixture is processed to separate the product, this compound, from unreacted starting materials, catalyst, and byproducts.

Caption: Generalized workflow for the condensation synthesis of this compound.

Applications and Industrial Significance

This compound is a versatile chemical intermediate with several key industrial uses. Its primary application is in the rubber industry as a vulcanization retarder (ant scorcher) and as an antioxidant.[1] It is also used in the synthesis of dyes, pigments, and pharmaceuticals.[1][5] Furthermore, it can act as a polymerization inhibitor for vinyl monomers.[1][2]

Caption: Key industrial applications of this compound.

Safety, Toxicology, and Metabolism

This compound is classified as a hazardous substance and is considered a potential carcinogen.[1][3] It is harmful if swallowed and causes skin and eye irritation.[7][8][9] Proper personal protective equipment, including gloves and safety goggles, should be used when handling this chemical.[10]

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |

| Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][11] |

| Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11] |

| Suspected of causing cancer | Carcinogenicity | This compound is listed as a potential carcinogen.[1][2] |

Mechanism of Toxicity

Unlike many N-nitroso compounds that are activated via α-hydroxylation to form DNA-alkylating agents, this compound lacks α-carbon hydrogens.[12] Its carcinogenicity is therefore believed to occur through a different mechanism. The leading hypothesis is transnitrosation , where the nitroso group is transferred from this compound to other secondary amines in vivo, forming potent carcinogenic N-nitrosamines.[13][14] Metabolic studies suggest that it can be denitrosated to diphenylamine, which can then be hydroxylated.[2]

Caption: Proposed metabolic and toxicity pathways for this compound.

Analytical Methodologies

The analysis of this compound, often as part of a broader screen for nitrosamine impurities, is critical for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred analytical techniques.

Key Analytical Techniques:

-

LC-MS/MS: This is a highly sensitive and specific method for quantifying nitrosamines. A common approach uses a C18 or PFP (pentafluorophenyl) column with a mobile phase consisting of a gradient of water and methanol or acetonitrile containing a small amount of formic acid. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7]

-

GC-MS/MS: For volatile nitrosamines, GC-MS/MS is a powerful tool. Due to the thermal lability of some nitrosamines, careful optimization of the injection port temperature is required. Electron Ionization (EI) is often used, and a triple quadrupole mass spectrometer provides the necessary sensitivity and selectivity for trace-level detection.[8][11]

General Analytical Protocol (LC-MS/MS):

-

Sample Preparation: The sample (e.g., drug substance, rubber extract) is dissolved in a suitable solvent (e.g., methanol, dichloromethane). The solution is filtered to remove particulates.

-

Chromatographic Separation: An aliquot of the sample is injected into the HPLC system. The nitrosamines are separated on a reverse-phase column (e.g., InertSustain AQ-C18).[7]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The parent ion of this compound is selected and fragmented, and specific product ions are monitored for quantification.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Caption: General workflow for the analysis of this compound by LC-MS/MS.

References

- 1. This compound | C12H10N2O | CID 9074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Preparation method of 4-nitrodiphenylamine and this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4034042A - Process for the production of 4-nitroso-diphenylamine - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN109232275B - Preparation method of 4-nitrodiphenylamine and this compound - Google Patents [patents.google.com]

- 7. glsciences.com [glsciences.com]

- 8. agilent.com [agilent.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. osha.gov [osha.gov]

- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 12. hesiglobal.org [hesiglobal.org]

- 13. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Nitrosodiphenylamine

This technical guide provides a comprehensive overview of the primary synthesis mechanism for this compound, a crucial intermediate in various chemical manufacturing processes. The document details the core reaction pathway, presents quantitative data from established methods, and provides a detailed experimental protocol.

Core Synthesis Reaction Mechanism

The most common and industrially significant method for synthesizing this compound involves a two-step process starting from diphenylamine.[1]

-

N-Nitrosation of Diphenylamine: Diphenylamine is first treated with a nitrosating agent, such as sodium nitrite in an acidic medium or gaseous nitrogen oxides, to form the intermediate, N-Nitrosodiphenylamine (NDFA).[2][3][4] This reaction involves the electrophilic attack of a nitrosonium ion (NO+) or its carrier on the secondary amine nitrogen of diphenylamine.[5]

-

Fischer-Hepp Rearrangement: The N-Nitrosodiphenylamine intermediate then undergoes an acid-catalyzed intramolecular rearrangement known as the Fischer-Hepp rearrangement.[6][7] In this step, the nitroso (-N=O) group migrates from the nitrogen atom to the para-position of one of the phenyl rings, yielding the stable C-nitroso compound, this compound.[6][7] While the exact mechanism is not fully elucidated, evidence strongly suggests it is an intramolecular process.[7] The reaction is typically carried out in the presence of hydrochloric acid, often dissolved in an alcohol like methanol or ethanol.[7][8]

Caption: Core reaction pathway for this compound synthesis.

Quantitative Data Presentation

The efficiency of this compound synthesis is influenced by various factors including the choice of solvent, catalyst, temperature, and reaction time. The following table summarizes quantitative data from several documented procedures.

| Precursor | Solvent(s) | Catalyst / Acid | Temp. | Time | Yield | Reference |

| N-Nitrosodiphenylamine | o-Dichlorobenzene | Alcoholic HCl | N/A | N/A | 95% | [8] |

| N-Nitrosodiphenylamine | Benzene / Methanol | Hydrogen Chloride (HCl) | 40 °C | 30 min | 88% | [9] |

| Diphenylamine | 1,2-Dichloroethane (DCE) | None (uses NO-1 reagent) | 85-90 °C | 20 hrs | 87% (for NDFA) | [10][11] |

| Diphenylamine | Ethanol / Water | HCl / Iron Complex | Room T. | 1.5-2 hrs | 95-98% (for NDFA) | [4] |

| Carbanilide / Nitrobenzene | N/A (proprietary) | Base (e.g., KOH) | 50-80 °C | N/A | High | [2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Fischer-Hepp rearrangement, synthesized from common literature procedures.[8][9]

Materials and Reagents

-

N-Nitrosodiphenylamine (Precursor)

-

o-Dichlorobenzene (Solvent)

-

Alcoholic Hydrochloric Acid (Catalyst)

-

10% Sodium Hydroxide or Sodium Carbonate solution (Aqueous Alkali)

-

20% Sulfuric Acid (for neutralization)

-

Reaction vessel with stirring mechanism

-

Separatory funnel

-

Filtration apparatus

Step-by-Step Procedure

-

Dissolution: Prepare a solution of N-Nitrosodiphenylamine in an inert, water-immiscible solvent such as o-dichlorobenzene. The concentration can range from a 5% by weight solution to a saturated solution.[8]

-

Reaction Initiation: Introduce the N-Nitrosodiphenylamine solution into the reaction vessel containing alcoholic hydrochloric acid. Alternatively, the alcoholic HCl can be added to the precursor solution. The reaction proceeds, causing the rearrangement to occur.

-

Formation of Hydrochloride Salt: As the reaction progresses, a suspension of 4-nitroso-diphenylamine-hydrochloride is formed.[8][9] Reaction temperatures are typically maintained between 15°C and 55°C.[9]

-

Work-up and Extraction: The resulting suspension is worked up by extraction with an aqueous alkali solution (e.g., 10% soda lye).[8] this compound, being acidic in its tautomeric p-benzoquinone-aniloxime form, dissolves in the aqueous alkaline phase as its alkali salt. This separates it from unreacted N-Nitrosodiphenylamine and other by-products, which remain in the organic phase.[8]

-

Isolation of Final Product: The organic phase is separated. The aqueous-alkaline extracts are combined and neutralized with a diluted mineral acid, such as 20% sulfuric acid.[8]

-

Purification: The neutralization causes the free this compound to precipitate out of the solution. The solid product is then collected by filtration, washed with water, and dried to yield the purified compound.

Caption: General experimental workflow for this compound synthesis.

Alternative Synthesis Routes

While the Fischer-Hepp rearrangement is the predominant method, other synthetic pathways have been developed:

-

Nitrobenzene Method: This process involves the condensation reaction of aniline with nitrobenzene in the presence of a strong base catalyst, such as tetramethylammonium hydroxide, to yield both 4-nitrodiphenylamine and this compound.[1][12]

-

Carbanilide Method: This route reacts carbanilide with nitrobenzene in the presence of a suitable base and solvent. Aniline is added during the process to regenerate some of the carbanilide starting material, allowing for a continuous reaction with high selectivity.[2]

These alternative methods can offer advantages in terms of avoiding corrosive materials or reducing wastewater, making them attractive for green industrial applications.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. US6137010A - Method for preparing 4-nitrodiphenylamine and this compound from carbanilide - Google Patents [patents.google.com]

- 3. The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents [patents.google.com]

- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 8. U.S. Patent for Process for the preparation of 4-nitroso-diphenyl-amine Patent (Patent # 4,324,913 issued April 13, 1982) - Justia Patents Search [patents.justia.com]

- 9. US4034042A - Process for the production of 4-nitroso-diphenylamine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. CN109232275B - Preparation method of 4-nitrodiphenylamine and this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Nitrosodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrosodiphenylamine, a chemical intermediate of interest in various industrial and research applications. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by two main absorption maxima, indicating the presence of chromophores within the molecule. These absorptions are attributed to π → π* and n → π* electronic transitions.

Table 1: UV-Vis Spectroscopic Data of this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent System |

| 259 nm | 4170 M⁻¹cm⁻¹ | Alcohol-Hydrochloric Acid |

| 406 nm | 20420 M⁻¹cm⁻¹ | Alcohol-Hydrochloric Acid |

| 392 nm | Not Reported | Not Specified |

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable solvent, such as an alcohol-hydrochloric acid mixture, to a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument parameters, such as scan speed and slit width, should be optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. Key vibrational frequencies correspond to the N-H, C-H, N=O, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C stretch |

| ~1500 | Strong | N=O stretch (nitroso group) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum of the KBr pellet is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

Table 3: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 2H | Aromatic protons ortho to NO group |

| ~7.4 | t | 2H | Aromatic protons meta to NH group on the unsubstituted ring |

| ~7.2 | d | 2H | Aromatic protons ortho to NH group on the unsubstituted ring |

| ~7.0 | d | 2H | Aromatic protons meta to NO group |

| ~6.5 | s (broad) | 1H | N-H proton |

Table 4: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-NO |

| ~145 | C-NH (ipso) on the nitroso-substituted ring |

| ~140 | C-NH (ipso) on the unsubstituted ring |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

The Dawn of a Chromophore: Early Studies and Discovery of 4-Nitrosodiphenylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrosodiphenylamine (4-NDPA), a compound of significant industrial importance, emerged from the foundational era of organic chemistry. Its discovery and early characterization were intrinsically linked to the development of synthetic dyes and a deeper understanding of molecular rearrangements. This technical guide provides a comprehensive overview of the seminal studies that led to the synthesis and characterization of this compound, with a focus on the experimental methodologies and quantitative data from that period. While not a therapeutic agent with a defined signaling pathway, its role as a crucial chemical intermediate and its fascinating rearrangement chemistry have cemented its place in the annals of organic synthesis.

Discovery and a Pivotal Rearrangement

The history of this compound is inseparable from the Fischer-Hepp rearrangement , a named reaction first described by Otto Philipp Fischer and Eduard Hepp in 1886.[1] This acid-catalyzed intramolecular rearrangement of N-nitrosoamines of aromatic secondary amines proved to be the key to accessing para-nitroso aromatic amines, which were otherwise difficult to synthesize directly.[1] The discovery was a significant advancement in the synthesis of substituted anilines, which were, and continue to be, vital building blocks in the chemical industry.

The initial synthesis involved the nitrosation of diphenylamine to form N-nitrosodiphenylamine, which was then subjected to the rearrangement conditions to yield the desired this compound. This process, often referred to as the "Ouchi process" in industrial contexts, involves the reaction of diphenylamine with a nitrosating agent like sodium nitrite, followed by the acid-catalyzed rearrangement.[2]

Physicochemical Properties: Early Characterizations

Early investigations into this compound focused on establishing its fundamental physical and chemical properties. These foundational data were crucial for its identification, purification, and subsequent use in synthesis. The compound is typically described as green plates with a bluish luster or a black powder.[3][4]

Table 1: Physical and Chemical Properties of this compound from Early Literature

| Property | Value | Reference(s) |

| Appearance | Green plates with a bluish luster or a black powder | [3][4] |

| Melting Point | 144 °C (with decomposition) | [3] |

| Boiling Point | 335.53 °C (rough estimate) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents. Sparingly soluble in DMSO. | [3][5] |

| Molecular Formula | C₁₂H₁₀N₂O | [5] |

| Molecular Weight | 198.22 g/mol | [4] |

Experimental Protocols from Early Synthetic Methods

The following protocols are based on descriptions found in early literature and foundational patents, providing insight into the practical aspects of this compound synthesis during its initial period of study.

Protocol 1: Synthesis of N-Nitrosodiphenylamine (Precursor)

This procedure outlines the nitrosation of diphenylamine, the necessary precursor for the Fischer-Hepp rearrangement.

Materials:

-

Diphenylamine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Hexanol (or another suitable organic solvent)

Procedure:

-

A mixture of diphenylamine and an aqueous solution of sodium nitrite is prepared in a reaction vessel equipped with a stirrer.

-

Hexanol is added as a solvent to dissolve the diphenylamine.

-

The mixture is stirred, and a solution of sulfuric acid is added dropwise over a period of 30 minutes.

-

The reaction temperature is allowed to rise to approximately 40°C and maintained for 15 minutes after the acid addition is complete.

-

The aqueous layer is then separated and discarded. The organic layer, containing N-nitrosodiphenylamine dissolved in hexanol, is retained for the subsequent rearrangement step.[6]

Protocol 2: The Fischer-Hepp Rearrangement to this compound

This protocol details the acid-catalyzed rearrangement of N-nitrosodiphenylamine.

Materials:

-

Solution of N-nitrosodiphenylamine in hexanol (from Protocol 1)

-

Hydrogen chloride (HCl) gas

-

Aqueous sodium hydroxide (NaOH) solution

-

Hexane

Procedure:

-

The hexanol solution containing N-nitrosodiphenylamine is cooled in an ice-water bath, and the temperature is adjusted to 30-35°C.

-

Hydrogen chloride gas is bubbled through the solution while stirring.

-

The reaction mixture is then neutralized by the addition of an aqueous sodium hydroxide solution until the pH reaches between 8 and 9.

-

The mixture is stirred at 40-50°C for 30 minutes and then heated to 75-80°C. The pH is readjusted to approximately 8.5 with sodium hydroxide.

-

The aqueous phase is separated and discarded while the mixture is hot.

-

The hexanol phase is cooled to about 5°C overnight, allowing the this compound to crystallize.

-

The resulting bluish-black crystals are collected by filtration, washed with hexane, and air-dried.[6]

The Chemical Pathway: Mechanism of the Fischer-Hepp Rearrangement

While not a biological signaling pathway, the mechanism of the Fischer-Hepp rearrangement represents a fascinating chemical transformation that was a subject of early mechanistic inquiry. The exact mechanism has been a topic of discussion, with evidence suggesting an intramolecular process.

The rearrangement is understood to proceed through the protonation of the N-nitrosoamine, followed by the migration of the nitroso group to the para position of the aromatic ring.

Experimental and Synthetic Workflow

The overall process for the synthesis of this compound, from starting materials to the final product, can be visualized as a multi-step workflow. This workflow highlights the key stages of nitrosation and rearrangement.

Conclusion

The early studies and discovery of this compound are a testament to the systematic and exploratory nature of late 19th and early 20th-century organic chemistry. The elucidation of the Fischer-Hepp rearrangement not only provided a practical route to this important class of compounds but also deepened the understanding of molecular transformations. The foundational data and experimental protocols established during this period laid the groundwork for the large-scale industrial production of this compound, which remains a key intermediate in the manufacture of antioxidants for the rubber industry. For contemporary researchers, this historical perspective offers valuable insights into the origins of synthetic methodologies and the enduring importance of fundamental chemical discoveries.

References

- 1. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 2. US6137010A - Method for preparing 4-nitrodiphenylamine and this compound from carbanilide - Google Patents [patents.google.com]

- 3. This compound CAS#: 156-10-5 [m.chemicalbook.com]

- 4. This compound | C12H10N2O | CID 9074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 156-10-5: this compound | CymitQuimica [cymitquimica.com]

- 6. US4479008A - Preparation of p-nitrosodiphenylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to p-Nitrosodiphenylamine: Physicochemical Properties, Synthesis, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrosodiphenylamine (p-NDPA) is an aromatic organic compound with the chemical formula C₁₂H₁₀N₂O. Historically, it has been utilized as an intermediate in the synthesis of dyes and pharmaceuticals, as a polymerization inhibitor, and as a vulcanization accelerator in the rubber industry.[1] However, its classification as a potential carcinogen has necessitated a thorough understanding of its chemical and toxicological properties. This technical guide provides a comprehensive overview of p-Nitrosodiphenylamine, focusing on its physical and chemical characteristics, synthesis and analytical methodologies, and its known biological effects, with a particular emphasis on aspects relevant to researchers in the fields of chemistry and drug development.

Physicochemical Properties

p-Nitrosodiphenylamine is a green solid with a bluish luster, also described as a black powder.[2] Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Melting Point | 144-145 °C (decomposes) | [3] |

| Boiling Point | Decomposes | |

| Solubility | Insoluble in water. Soluble in ethanol, ether, chloroform, and acetone. | [4] |

| Appearance | Green plates with a bluish luster or a black powder | [2] |

| CAS Number | 156-10-5 | [1] |

Spectral Data

-

UV-Vis Spectroscopy: In ethanol, p-Nitrosodiphenylamine exhibits a maximum absorbance (λmax) at approximately 421 nm.[5] This property is utilized in colorimetric methods for its detection and quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum of p-NDPA is characterized by absorption bands corresponding to N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and N=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, showing characteristic shifts for the aromatic protons and carbons.

-

Mass Spectrometry (MS): The mass spectrum of p-NDPA shows a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns useful for its identification.

Synthesis and Chemical Reactions

The primary route for the synthesis of p-Nitrosodiphenylamine is through the Fischer-Hepp rearrangement of its precursor, N-nitrosodiphenylamine.

Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is an acid-catalyzed intramolecular reaction where an N-nitroso group of an aromatic amine migrates to the para position of the aromatic ring.[2][6]

Materials:

-

N-nitrosodiphenylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolve N-nitrosodiphenylamine in ethanol in a round bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the cooled solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition of acid, continue stirring the reaction mixture in the ice bath for 1-2 hours. The color of the solution will change, indicating the progress of the rearrangement.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the p-Nitrosodiphenylamine hydrochloride salt.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any remaining acid.

-

To obtain the free base, the hydrochloride salt can be neutralized with a weak base, such as a sodium bicarbonate solution, until the solution is neutral or slightly alkaline.

-

Collect the resulting p-Nitrosodiphenylamine precipitate by filtration, wash with water, and dry under vacuum.

Logical Relationship of Fischer-Hepp Rearrangement

Caption: Mechanism of the Fischer-Hepp Rearrangement.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the detection and quantification of p-Nitrosodiphenylamine, especially in pharmaceutical and environmental samples, given its potential carcinogenicity.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the analysis of p-Nitrosodiphenylamine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of a modifying agent like formic acid to improve peak shape. A typical gradient could be from 30% to 70% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 421 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of p-Nitrosodiphenylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of p-Nitrosodiphenylamine, offering high sensitivity and specificity.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-300.

Sample Preparation:

-

Samples are typically extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

The extract is concentrated under a stream of nitrogen.

-

The residue is reconstituted in a small volume of a suitable solvent for injection.

Toxicological Profile and Biological Activity

p-Nitrosodiphenylamine is classified as a probable human carcinogen.[7] Its toxicity is believed to be mediated through several mechanisms, including metabolic activation and the potential for transnitrosation reactions.

Genotoxicity and Carcinogenicity

In vitro and in vivo studies have demonstrated the genotoxic and carcinogenic potential of p-Nitrosodiphenylamine. It has been shown to cause bladder cancer in animal models.[7] The genotoxicity may arise from its metabolites, which can interact with DNA.[7]

Mechanism of Action: Transnitrosation and Metabolic Activation

The carcinogenicity of p-Nitrosodiphenylamine is thought to be linked to its ability to undergo transnitrosation . In this process, the nitroso group can be transferred to other amines, potentially forming more potent carcinogenic N-nitroso compounds.[5]

Metabolically, p-Nitrosodiphenylamine is processed by cytochrome P-450 enzymes in the liver.[8] This metabolic activation can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. osha.gov [osha.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. About: Fischer–Hepp rearrangement [dbpedia.org]

- 7. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Health and Safety of 4-Nitrosodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations associated with the handling and use of 4-Nitrosodiphenylamine (CAS No. 156-10-5). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement safe laboratory practices and mitigate potential risks. This guide summarizes key toxicological data, outlines experimental protocols, and visualizes metabolic and toxicity pathways.

General Information and Physical Properties

This compound is a chemical intermediate primarily used in the synthesis of dyes, pharmaceuticals, and as a vulcanization retarder in the rubber industry. It typically appears as brown-green flakes or a black powder. It is insoluble in water.

Health Hazard Information

This compound is classified as a hazardous substance with the potential for significant health effects. It is harmful if swallowed and causes skin and serious eye irritation.[1] The toxicological properties of this compound have not been fully investigated, but it is considered a cancer suspect agent based on animal studies.[2]

Acute Health Effects:

-

Oral: Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]

-

Inhalation: May cause respiratory tract irritation.[2]

-

Eye: Causes serious eye irritation, with symptoms including stinging, tearing, redness, swelling, and blurred vision.[3][4]

Chronic Health Effects:

-

Carcinogenicity: this compound is considered a suspected carcinogen.[5] Animal studies have shown evidence of bladder cancer in rats.[6] The International Agency for Research on Cancer (IARC) has classified it in Group 3: "Not classifiable as to its carcinogenicity to humans."[7]

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1650 mg/kg | [8] |

| LD50 | Mouse | Oral | 3850 mg/kg | [8] |

| Draize Test | Rabbit | Eye | 100 mg/24H (Moderate) | [9] |

Table 2: Carcinogenicity Bioassay Results (NCI-CG-TR-164)

| Species | Sex | Exposure Route | Doses | Duration | Findings | Reference |

| F344 Rats | Male | Oral (in feed) | 1,000 ppm, 4,000 ppm | 100 weeks | Increased incidence of transitional-cell carcinomas of the urinary bladder. | [10][11] |

| F344 Rats | Female | Oral (in feed) | 1,000 ppm, 4,000 ppm | 100 weeks | Increased incidence of transitional-cell carcinomas of the urinary bladder. | [10][11] |

| B6C3F1 Mice | Male | Oral (in feed) | 10,000 ppm, 20,000 ppm | 101 weeks | Not carcinogenic under the conditions of the bioassay. | [10][11] |

| B6C3F1 Mice | Female | Oral (in feed) | Initially 5,000/10,000 ppm, reduced to 1,000/4,000 ppm | 101 weeks | Not carcinogenic under the conditions of the bioassay. | [10][11] |

Table 3: Genotoxicity Data

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With/Without | Negative | [12] |

| Unscheduled DNA Synthesis | Eukaryotic cells | With/Without | Negative | [12] |

| Chromosomal Aberration | Eukaryotic cells | With/Without | Negative | [12] |

Signaling and Metabolic Pathways

The carcinogenic mechanism of this compound is thought to differ from many other nitrosamines. Instead of direct DNA alkylation via α-hydroxylation, it is suggested to act through transnitrosation, where the nitroso group is transferred to other amines, potentially forming carcinogenic N-nitroso compounds.[13] The metabolic pathway primarily involves denitrosation to diphenylamine, followed by ring hydroxylation.[9]

Experimental Protocols

Detailed methodologies for key toxicological and analytical experiments are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the assessment of this compound.

Carcinogenicity Bioassay (Based on NCI-CG-TR-164)

-

Objective: To determine the potential of this compound to cause cancer in rats and mice.

-

Test Animals: Fischer 344 rats and B6C3F1 mice.

-

Administration: The test chemical was mixed into the standard diet at specified concentrations (ppm).

-

Dose Levels: Two dose levels (low and high) were used for each species and sex, along with a matched control group receiving the same diet without the test chemical.

-

Duration: The chemical was administered for 100-101 weeks.

-

Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded regularly.

-

Pathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed on all animals, and tissues were examined microscopically for evidence of tumors.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[4][5][14]

-

Methodology:

-

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is selected to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[5]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2][3][15]

-

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.

-

Exposure: Cell cultures are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

-

Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

-

Analysis: Metaphase cells are examined under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Analytical Detection: HPLC-UV Method

-

Objective: To quantify the presence of this compound in a sample.

-

Instrumentation: High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., isopropanol) and filtered.

-

Chromatographic Conditions:

-

Column: A suitable column, such as a C18 or CN column, is used.

-

Mobile Phase: A mixture of solvents like methanol and water is used to separate the components of the sample.

-

Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

-

Injection Volume: A specific volume of the sample is injected into the system.

-

-

Detection: The UV detector is set to a wavelength where this compound has maximum absorbance (around 405 nm).[16]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Safe Handling and Emergency Procedures

Engineering Controls:

-

Use only in a well-ventilated area.

-

Employ local exhaust ventilation to keep airborne concentrations low.[2]

-

Facilities should be equipped with an eyewash station and a safety shower.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.

Handling and Storage:

-

Minimize dust generation and accumulation.

-

Keep containers tightly closed.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[2]

-

Keep away from sources of ignition.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

-

Ingestion: Call a poison control center. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[2]

Spill and Disposal:

-

Clean up spills immediately, observing precautions in the PPE section.

-

Sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

-

Dispose of waste in accordance with local, state, and federal regulations.

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[9][17] The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV).[13] In the absence of established limits, it is crucial to minimize exposure through engineering controls and personal protective equipment.

This guide is intended to provide a thorough overview of the health and safety considerations for this compound. It is imperative that all personnel handling this chemical are properly trained and have access to the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Chemistry of nitroso-compounds. The reaction of N-nitrosodiphenylamine with N-methylaniline—a direct transnitrosation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Abstract for TR-164 [ntp.niehs.nih.gov]

- 12. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. nib.si [nib.si]

- 15. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 16. osha.gov [osha.gov]

- 17. ajpaonline.com [ajpaonline.com]

An In-depth Technical Guide on the Solubility of 4-Nitrosodiphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrosodiphenylamine in various organic solvents. The information is compiled from available chemical literature and databases to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound (CAS No. 156-10-5) is a chemical intermediate with the molecular formula C₁₂H₁₀N₂O. It is a solid substance, often appearing as green plates with a bluish luster. This compound finds applications in the synthesis of dyes and as a vulcanization retarder in the rubber industry. Understanding its solubility in different organic solvents is crucial for its effective use in various chemical processes, including reaction chemistry, purification, and formulation.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility Description | Reported Values | Temperature (°C) |

| Alcohols | ||||

| Ethanol | C₂H₅OH | Freely Soluble | Data not available | Not specified |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Freely Soluble | Data not available | Not specified |

| Halogenated Hydrocarbons | ||||

| Chloroform | CHCl₃ | Freely Soluble / Slightly Soluble (with heating/sonication) | Data not available | Not specified |

| Aromatic Hydrocarbons | ||||

| Benzene | C₆H₆ | Soluble | Data not available | Not specified |

| Toluene | C₇H₈ | Soluble | Data not available | Not specified |

| Ketones | ||||

| Acetone | (CH₃)₂CO | Forms a yellow solution | Data not available | Not specified |

| Amides | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sparingly Soluble / Slightly Soluble (with heating/sonication) | 1 - 10 mg/mL[1] | Not specified |

Note: "Freely Soluble" is a qualitative term indicating a high degree of solubility. "Sparingly Soluble" suggests a lower but still significant solubility. The solubility in chloroform and DMSO can be enhanced by applying heat or sonication.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, the following are general and widely accepted methods that can be applied.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container.

-

Drying: The solvent is carefully evaporated from the solution, typically under reduced pressure or in a controlled oven, leaving behind the dissolved this compound.

-

Weighing: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the target solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This value represents the solubility of this compound in that solvent at the specific temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent using either the gravimetric or spectrophotometric method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound in a range of common organic solvents. While precise quantitative data is limited, the provided qualitative and semi-quantitative information, along with the general experimental protocols, offers a valuable resource for scientists and professionals working with this compound. Further experimental investigation is recommended to establish a more comprehensive and quantitative solubility profile at various temperatures.

References

Methodological & Application

Industrial Synthesis of 4-Nitrosodiphenylamine: A Detailed Overview of Preparation Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principal industrial methods for the synthesis of 4-Nitrosodiphenylamine (4-NODPA), a crucial intermediate in the production of antioxidants, antiozonants, and other specialty chemicals. The following sections detail the key manufacturing processes, including the Diphenylamine Method, the Aniline Condensation Method, and the Carbanilide Method. Each method is presented with detailed experimental protocols, quantitative data for comparison, and graphical representations of the chemical pathways and workflows.

Diphenylamine Method via Fischer-Hepp Rearrangement

This widely utilized industrial process involves two main stages: the N-nitrosation of diphenylamine to form N-Nitrosodiphenylamine (N-NDPA), followed by an acid-catalyzed Fischer-Hepp rearrangement to yield the final product, this compound.

Signaling Pathway: Fischer-Hepp Rearrangement

Caption: Reaction pathway for the synthesis of this compound from Diphenylamine.

Experimental Protocol:

Part 1: Synthesis of N-Nitrosodiphenylamine

-

In a stirred reactor, create a mixture of an aqueous solution of sodium nitrite and diphenylamine.

-

An aliphatic C5-C10 alcohol that is substantially immiscible with water, such as hexanol, can be used as a solvent.[1]

-

Incrementally add a mineral acid, such as sulfuric acid, to the mixture.[1] The temperature of the reaction is typically maintained between 10°C and 50°C, with a preferred range of 30-40°C.[1]

-

After the addition of acid is complete, continue stirring for a designated period, for instance, 15 minutes, to ensure the reaction goes to completion.[1]

-

Allow the phases to separate and remove the aqueous layer. The organic layer containing the N-nitrosodiphenylamine is retained for the next step.

Part 2: Rearrangement to this compound

-

Adjust the temperature of the organic layer from the previous step to 30-35°C.[1]

-

Introduce hydrogen chloride gas into the solution while stirring and cooling to manage the reaction temperature.[1]

-

The rearrangement is conducted in an alcoholic hydrogen chloride solution.[2] The reaction conditions, including the ratio of hydrogen chloride to N-nitrosodiphenylamine, temperature (0° to 65°C), and reaction time (up to four hours), are controlled to keep the resulting this compound hydrochloride in solution to prevent spontaneous decomposition.[2]

-

Upon completion of the rearrangement, the acidic solution containing this compound hydrochloride is neutralized with an aqueous alkali solution, such as sodium hydroxide, to precipitate the free this compound.[2][3]

-

The product can then be recovered through filtration, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| N-Nitrosation | ||

| Diphenylamine Concentration | 10% to 40% by weight in alcohol | [1] |

| Nitrous Acid Excess | ~10 mole percent | [1] |

| Reaction Temperature | 10°C - 50°C (preferred 30-40°C) | [1] |

| Rearrangement | ||

| Reaction Temperature | 0°C - 65°C | [2] |

| Reaction Time | Up to 4 hours | [2] |

| Molar Ratio (HCl:N-NDPA) | Up to 20:1 | [2] |

| Yield of 4-NODPA | 95% (based on converted N-NDPA) | [3] |

Aniline Condensation Method

This method involves the direct condensation of an aniline derivative with nitrobenzene in the presence of a strong base to produce a mixture of 4-nitrodiphenylamine (4-NDPA) and this compound (4-NODPA). The 4-NDPA can be subsequently reduced to 4-aminodiphenylamine, which is a precursor to many antioxidants.

Experimental Workflow: Aniline Condensation

References

Application Notes and Protocols: 4-Nitrosodiphenylamine as a Rubber Antioxidant and Vulcanization Retarder

Introduction

4-Nitrosodiphenylamine (4-NDPA) is a versatile chemical additive in the rubber industry, primarily utilized for its dual functionality as both an antioxidant and a vulcanization retarder. Its application is crucial in the manufacturing of a wide array of rubber products where control over the vulcanization process and long-term durability are paramount. As an antioxidant, 4-NDPA effectively mitigates the degradation of rubber caused by oxidative aging from exposure to heat, oxygen, and ozone.[1][2][3] As a vulcanization retarder, it provides essential scorch safety, preventing the premature curing of rubber compounds during processing stages such as mixing and shaping.[4]

These application notes provide detailed protocols and performance data for researchers, scientists, and professionals in drug development and material science to effectively utilize this compound in rubber formulations.

This compound as a Rubber Antioxidant

The primary function of an antioxidant in rubber is to inhibit the oxidative degradation that leads to the loss of mechanical properties and ultimately, product failure.[5] Amine-based antioxidants like 4-NDPA are highly effective at protecting rubber from degradation caused by heat and oxygen.[1][2]

Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to interrupt the free-radical chain reactions that occur during the oxidation of rubber. The amine group in 4-NDPA can donate a hydrogen atom to reactive peroxy radicals, thereby neutralizing them and forming a stable radical that does not propagate the oxidation chain. This process significantly slows down the aging of the rubber.[1][2]

Performance Data

The effectiveness of 4-NDPA as an antioxidant can be quantified by comparing the physical properties of rubber vulcanizates with and without the additive after accelerated aging.

| Property | Test Method | Unaged (Control) | Aged (Control) | Unaged (with 4-NDPA) | Aged (with 4-NDPA) |

| Tensile Strength (MPa) | ASTM D412 | 20.5 | 12.3 | 20.2 | 18.5 |

| Elongation at Break (%) | ASTM D412 | 550 | 350 | 540 | 480 |

| Hardness (Shore A) | ASTM D2240 | 60 | 70 | 61 | 65 |

| Tensile Strength Retention (%) | - | - | 60% | - | 91.6% |

Note: The data presented is representative and may vary depending on the specific rubber formulation and aging conditions.

Experimental Protocol: Evaluation of Antioxidant Efficacy

This protocol outlines the procedure for assessing the antioxidant properties of this compound in a typical natural rubber (NR) formulation.

1. Materials and Equipment:

-

Natural Rubber (SMR 20)

-

Zinc Oxide

-

Stearic Acid

-

Carbon Black (N330)

-

Processing Oil

-